molecular formula C13H17N3O2S B2564006 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide CAS No. 1797589-50-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide

Cat. No. B2564006
CAS RN: 1797589-50-4
M. Wt: 279.36
InChI Key: PEVWPULYGSQUEA-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives are known to have potent activities against FGFR1, 2, and 3 . They play a crucial role in various types of tumors and are considered an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The ligand binding pocket of JAK3 is known to be comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues .


Chemical Reactions Analysis

In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

Scientific Research Applications

Cyclization Applications

  • Sulfonamides, such as N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide, have been explored for their role in cyclization reactions. These reactions are significant for synthesizing pyrrolidines and other cyclic systems, as highlighted by Haskins and Knight (2002) in their study on trifluoromethanesulfonic acid-catalyzed cyclization of homoallylic sulfonamides to form pyrrolidines (Haskins & Knight, 2002).

Synthesis and Rearrangement

  • Králová et al. (2019) discuss the synthesis and rearrangement of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to unexpected formation of pyrrolidin-3-ones (Králová et al., 2019).

Cross Coupling Reactions

  • The compound's potential in cross-coupling reactions is evident in Xiaojun Han's study, which demonstrates the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).

Gold and Silver Catalysis

  • Rao and Chan (2008) have reported the use of gold and silver catalysis for amination and ring expansion of cyclopropyl methanols with sulfonamides, which emphasizes the compound's utility in complex chemical transformations (Rao & Chan, 2008).

Organocatalysis

  • Singh et al. (2013) have demonstrated the use of pyrrolidine-based catalysts, related to the compound , for stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins (Singh et al., 2013).

Radical-Initiated Cyclization

  • Mao et al. (2017) explore N-radical-initiated cyclization involving sulfonylation of unactivated alkenes, demonstrating the compound's relevance in novel cyclization techniques (Mao et al., 2017).

Domino Aminocyclization

  • Teo et al. (2013) discuss gold-catalyzed domino aminocyclization and 1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to produce 3-sulfonyl-1H-pyrroles, showcasing advanced synthetic applications (Teo et al., 2013).

Inverse Agonist Development

  • Duan et al. (2019) focus on the development of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, indicating the compound's potential in therapeutic applications (Duan et al., 2019).

Future Directions

The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-19(18,12-4-5-12)15-8-2-9-16-10-6-11-3-1-7-14-13(11)16/h1,3,6-7,10,12,15H,2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVWPULYGSQUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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